molecular formula C25H34F3NO5 B15328669 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B15328669
M. Wt: 485.5 g/mol
InChI Key: GAAVJEMZITUZOC-UHFFFAOYSA-N
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Description

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups, a trifluoromethyl group, and a cyclopentyl ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide involves several steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl ring, introduction of the trifluoromethyl group, and the attachment of the hept-5-enamide chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and trifluoromethyl group play crucial roles in its binding affinity and activity. It may act as an antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species production. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Travoprost: A prostaglandin analog with a similar cyclopentyl structure and trifluoromethyl group.

    Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.

    Bimatoprost: A synthetic prostamide analog with similar therapeutic applications.

Uniqueness

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the multiple hydroxyl groups contribute to its potential antioxidant activity.

Properties

Molecular Formula

C25H34F3NO5

Molecular Weight

485.5 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33)

InChI Key

GAAVJEMZITUZOC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

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